molecular formula C13H9ClN4OS B3004240 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1251562-43-2

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B3004240
CAS No.: 1251562-43-2
M. Wt: 304.75
InChI Key: FTDIDLYUMFOFSE-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide is a synthetic small molecule designed for pharmaceutical and oncological research. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The integration of a chlorinated benzothiazole with a pyrazine carboxamide moiety is structurally analogous to compounds investigated as potent inhibitors of tyrosine kinases, such as c-Met, a key target in cancer therapy due to its role in tumor growth, proliferation, and metastasis . Chlorine is a prevalent atom in modern pharmaceuticals, with over 250 FDA-approved drugs containing it, as its introduction can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . The specific molecular architecture of this reagent suggests potential application in the discovery and development of novel type II c-Met inhibitors, which bind to an inactive conformation of the kinase and may help overcome drug resistance . Researchers can utilize this compound as a key intermediate or precursor in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for probing complex signal transduction pathways in cellular models. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4OS/c1-7-2-3-8(14)11-10(7)17-13(20-11)18-12(19)9-6-15-4-5-16-9/h2-6H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDIDLYUMFOFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide is a synthetic compound with notable potential in various biological applications. Its molecular formula is C13H9ClN4OS, and it has a molecular weight of 304.75 g/mol. This compound has gained attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The compound is characterized by the following structural features:

  • IUPAC Name : N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide
  • Molecular Formula : C13H9ClN4OS
  • Molecular Weight : 304.75 g/mol
  • Purity : Typically around 95% in research applications.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown activity against various strains of bacteria and fungi. Although specific data on this compound is limited, its structural relatives suggest a potential for antimicrobial efficacy.

Antitubercular Activity

Research into related compounds has demonstrated promising antitubercular activity. For example, imidazo-[2,1-b]-thiazole derivatives have been evaluated for their effects against Mycobacterium tuberculosis, showing IC50 values as low as 2.03 μM . Given the structural similarities, it is plausible that this compound may also exhibit similar activity.

Neuropharmacological Effects

In studies assessing the neuropharmacological effects of benzothiazole derivatives, some compounds have been identified as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission in the central nervous system . This suggests that this compound could potentially influence neurotransmitter levels and cognitive functions.

Case Study 1: Synthesis and Evaluation

A recent study synthesized several benzothiazole derivatives and evaluated their biological activities. The findings indicated that modifications on the benzothiazole core significantly influenced their antimicrobial and antitubercular activities. The structure of this compound places it in a favorable position for similar evaluations .

Case Study 2: In Vivo Studies

In vivo studies using microdialysis techniques have shown that certain derivatives can cross the blood-brain barrier and modulate neurotransmitter levels such as acetylcholine and serotonin in the hippocampus . This raises the possibility that this compound could possess neuroactive properties worthy of further investigation.

Data Table: Comparative Biological Activity

Compound NameActivity TypeIC50 (μM)Reference
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazineAntimicrobialTBD
Benzothiazole derivative AAntitubercular2.03
Benzothiazole derivative BNeuropharmacologicalTBD

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s analogs differ in substituents on the benzothiazole ring, pyrazine group, or the carboxamide side chain, which significantly influence their physicochemical and biological profiles.

Table 1: Key Structural Analogs and Properties
Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, IR) Reference
N-(1-(Benzo[d]thiazol-2-yl)-2-methylpropyl)pyrazine-2-carboxamide (12c) 2-methylpropyl side chain 312.39 212–214 ¹H NMR: δ 9.37 (s, 1H), 8.77 (d, J=2.4 Hz, 1H); IR: 1682 cm⁻¹ (C=O)
(S)-N-(1-(Benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide (12i) Phenylethyl side chain 360.43 221–223 ¹³C NMR: δ 171.2 (C=O); IR: 1657 cm⁻¹ (C=O)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide 3,4-dimethoxyphenyl on thiazole 342.40 N/A XLogP3: 1.9; Topological PSA: 115 Ų
Bexin-1 (N-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide) Pyrazole-carboxamide with dimethylaminopropyl 419.97 N/A Solubility: DMSO; Purity: 98% (HPLC)

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